molecular formula C8H12O B3055246 3,5-dimethyl-3-cyclohexenone CAS No. 63507-69-7

3,5-dimethyl-3-cyclohexenone

Cat. No.: B3055246
CAS No.: 63507-69-7
M. Wt: 124.18 g/mol
InChI Key: CPNYQHOMBQQSSI-UHFFFAOYSA-N
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Description

“3,5-Dimethylcyclohex-3-en-1-one” is a chemical compound with the molecular formula C8H12O . It is also known by other names such as “3,5-Dimethyl-2-cyclohexen-1-one” and “3,5-Dimethylcyclohexen ”.


Molecular Structure Analysis

The molecular structure of “3,5-Dimethylcyclohex-3-en-1-one” is based on structures generated from information available in databases . The molecular weight of this compound is 124.1803 .

Biochemical Analysis

Biochemical Properties

It is known that cyclohexenone derivatives can inhibit the enzyme acetylcholinesterase . This suggests that 3,5-Dimethyl-3-cyclohexenone may interact with enzymes and other biomolecules in biochemical reactions.

Cellular Effects

Some cyclohexenone derivatives have been found to exhibit anticancer activity, suggesting that this compound may influence cell function

Molecular Mechanism

It is known that the α,β-unsaturated carbonyl group in cyclohexenones can act as a Michael acceptor, forming a covalent bond with the thiol group in cysteine or glutathione . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

A study on a novel cyclohexenone derivative found that the median lethal dose of the tested compound was greater than 500 mg/kg

Metabolic Pathways

It is known that cyclohexenone can be obtained from cyclohexanone by α-bromination followed by treatment with base

Properties

IUPAC Name

3,5-dimethylcyclohex-3-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-6-3-7(2)5-8(9)4-6/h3,6H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNYQHOMBQQSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00603737
Record name 3,5-Dimethylcyclohex-3-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63507-69-7
Record name 3,5-Dimethylcyclohex-3-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-dimethyl-3-cyclohexenone
Reactant of Route 2
3,5-dimethyl-3-cyclohexenone
Reactant of Route 3
3,5-dimethyl-3-cyclohexenone
Reactant of Route 4
3,5-dimethyl-3-cyclohexenone
Reactant of Route 5
3,5-dimethyl-3-cyclohexenone
Reactant of Route 6
3,5-dimethyl-3-cyclohexenone

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